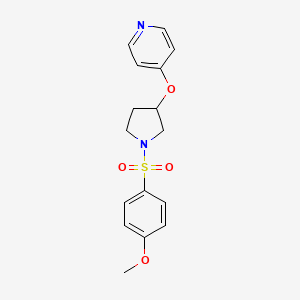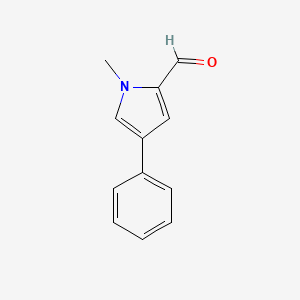![molecular formula C14H17NO3 B3011403 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone CAS No. 2034611-16-8](/img/structure/B3011403.png)
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone is a structurally complex molecule that may be considered an advanced building block in medicinal chemistry. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of related azabicycloheptane derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of azabicycloheptane derivatives is a topic of interest due to their potential applications in drug discovery. The first paper discusses the photochemical synthesis of 2-azabicyclo[3.2.0]heptanes through intramolecular [2 + 2]-cyclization of acetophenone enamides, leading to the formation of a conformationally restricted analogue of proline, known as 2,3-ethanoproline . This method could potentially be adapted for the synthesis of the compound of interest by modifying the starting materials and reaction conditions to incorporate the oxa and tolyloxy functional groups.
Molecular Structure Analysis
The molecular structure of azabicycloheptane derivatives is characterized by a seven-membered ring containing nitrogen, which can influence the conformation and reactivity of the molecule. The presence of an oxa group in the compound of interest suggests that it may have a heterocyclic oxygen atom within the ring structure, potentially affecting its electronic properties and conformational stability.
Chemical Reactions Analysis
The second paper provides information on the reactivity of 2-azabicyclo[2.2.1]heptanes, particularly the neighboring group participation by the 2-nitrogen in facilitating nucleophilic substitution reactions . This suggests that the compound of interest may also undergo various nucleophilic substitutions, given the presence of a similar azabicycloheptane core. The ability to undergo such reactions could be useful in further functionalizing the molecule for drug development purposes.
Physical and Chemical Properties Analysis
Although the specific physical and chemical properties of 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone are not discussed in the provided papers, the properties of azabicycloheptane derivatives can be inferred. These compounds are likely to have unique stereochemical properties due to their rigid bicyclic structures. The presence of heteroatoms such as nitrogen and oxygen within the ring system can influence the polarity, solubility, and potential for hydrogen bonding with biological targets.
Scientific Research Applications
Pharmacokinetics and Drug Development
Pharmacokinetic studies are crucial for understanding how drugs are absorbed, distributed, metabolized, and excreted in the human body. Compounds like 1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone could be subjects of such studies to determine their efficacy and safety profiles. For instance, the disposition of RWJ-333369, a novel neuromodulator, in humans showcases the importance of studying absorption, metabolism, and excretion to ensure drugs are safe and effective for clinical use (Mannens et al., 2007).
Environmental and Occupational Health
Research into environmental exposure to chemicals and their metabolites can inform safety standards and risk assessments. Studies on the metabolism of compounds like gliclazide or the environmental exposure to plasticizers indicate the significance of monitoring chemical exposure and its effects on human health (Oida et al., 1985); (Silva et al., 2013).
Diagnostic and Therapeutic Applications
Compounds with unique biochemical properties may have applications in diagnosing or treating diseases. For example, PET imaging of α4β2 nicotinic acetylcholine receptors with specific radioligands can provide insights into neurological conditions and potentially guide therapeutic interventions (Wong et al., 2013).
Biomarker Discovery
Identifying and quantifying in vivo metabolites of compounds can lead to the development of biomarkers for exposure and effect, aiding in the assessment of environmental and occupational health risks (Asahi et al., 2014).
properties
IUPAC Name |
2-(4-methylphenoxy)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-10-2-4-12(5-3-10)18-9-14(16)15-7-13-6-11(15)8-17-13/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APADPXDOCGBDFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)N2CC3CC2CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-(p-tolyloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

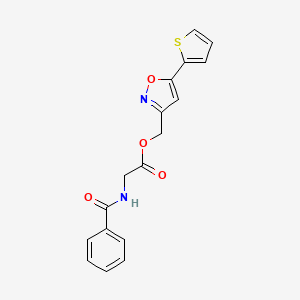

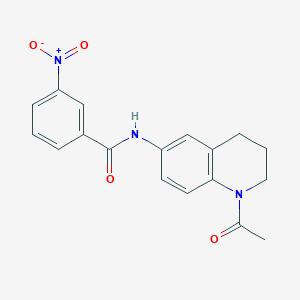
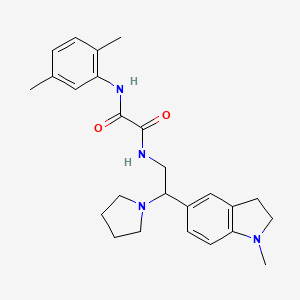
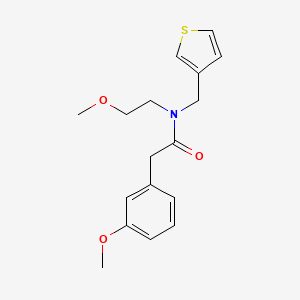
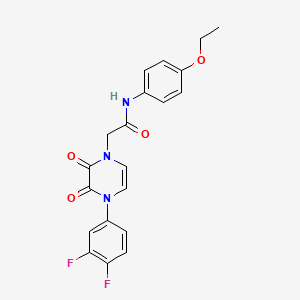
![4-({2-[(Tert-butoxycarbonyl)amino]-2-carboxyethyl}sulfanyl)butanoic acid](/img/structure/B3011330.png)
![3-(chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic acid](/img/structure/B3011332.png)
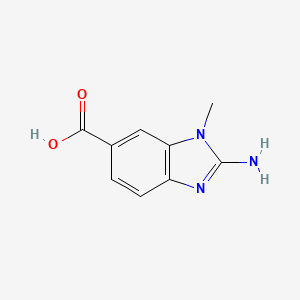
![4-Fluorophenyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzyl sulfide](/img/structure/B3011334.png)

